(4-羟基-3,5-二甲基苯基)硼酸

描述

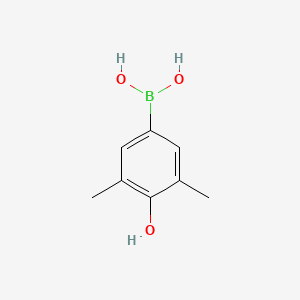

“(4-Hydroxy-3,5-dimethylphenyl)boronic acid” is a type of organoboron compound. It is also known as 3,5-Dimethyl-4-hydroxyphenylboronic acid . The compound has an empirical formula of C8H11BO3 .

Synthesis Analysis

The synthesis of “(4-Hydroxy-3,5-dimethylphenyl)boronic acid” involves the reaction of 3,5-dimethylphenylmagnesium bromide with trimethylborate . This reaction is typically carried out in a solution of tetrahydrofuran (THF) at a low temperature .Molecular Structure Analysis

The molecular structure of “(4-Hydroxy-3,5-dimethylphenyl)boronic acid” can be represented by the SMILES stringCc1cc(cc(C)c1O)B2OC(C)(C)C(C)(C)O2 . The InChI key for this compound is TYCKOBOJYNRIBO-UHFFFAOYSA-N . Chemical Reactions Analysis

“(4-Hydroxy-3,5-dimethylphenyl)boronic acid” can participate in Suzuki–Miyaura coupling reactions . This is a type of carbon–carbon bond-forming reaction that involves the use of a transition metal catalyst .Physical And Chemical Properties Analysis

“(4-Hydroxy-3,5-dimethylphenyl)boronic acid” has a molecular weight of 248.13 . It has a melting point of 100-105 °C . The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 366.6±52.0 °C at 760 mmHg .科学研究应用

化学合成和催化

(4-羟基-3,5-二甲基苯基)硼酸已用于形成具有新的四芳基五硼酸盐的阳离子铑配合物,通过与芳氧基铑配合物的反应,展示了它在合成复杂无机结构中的作用 (Nishihara et al., 2002)。此外,该化合物参与铃木反应,特别是在双(3,5-二甲基苯基)硼酸的制备和交叉偶联中,突出了其在有机合成中的用途 (Winkle and Schaab, 2001)。

硼酸催化

硼酸,包括(4-羟基-3,5-二甲基苯基)硼酸,在各种有机反应中作为催化剂。它们可以与羟基形成可逆共价键,从而在有机合成中实现亲电和亲核活化模式。这种催化活性在形成酰胺、环加成、共轭加成和 Friedel-Crafts 型反应中得到利用 (Hall, 2019)。

材料科学与纳米技术

在用于药物递送的纳米材料中,硼酸,包括(4-羟基-3,5-二甲基苯基)硼酸,因其刺激响应特性和作为靶向配体而被利用。它们被掺入聚合物颗粒中以优化治疗剂的递送,利用硼酸独特的化学性质进行生物应用 (Stubelius et al., 2019)。

分析化学

硼酸聚合物,包含(4-羟基-3,5-二甲基苯基)硼酸,已被开发用于各种生物医学应用,包括作为传感器组件和选择性识别细胞表面糖缀合物。这些材料对于治疗艾滋病毒、肥胖症、糖尿病和癌症等疾病非常有价值,展示了硼酸在生物医学研究中的广泛用途 (Cambre and Sumerlin, 2011)。

作用机制

Target of Action

The primary target of (4-Hydroxy-3,5-dimethylphenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, the compound interacts with its target through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its target results in the formation of a new Pd–C bond .

Biochemical Pathways

The compound affects the SM coupling pathway, which is a key process in carbon–carbon bond formation . The downstream effects of this pathway include the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific SM coupling conditions , which may impact its bioavailability.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond through the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant , making it a valuable tool in the fine chemical, pharmaceutical, agrochemical, and modern-materials industries .

Action Environment

The action of (4-Hydroxy-3,5-dimethylphenyl)boronic acid is influenced by environmental factors such as the presence of a palladium (II) complex . The compound is generally environmentally benign , which contributes to its wide application in various industries .

未来方向

属性

IUPAC Name |

(4-hydroxy-3,5-dimethylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4,10-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSCEQJHOXBRSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)O)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681745 | |

| Record name | (4-Hydroxy-3,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

934826-20-7 | |

| Record name | (4-Hydroxy-3,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5a-S,10b-R]-2-(2,4,6-Trimethyl-phenyl)-2,5a,6,10b-tetrahydro-4H-5-oxa-2,3-diaza-10c-azonia-cyclopenta[c]fluorene chloride](/img/structure/B3030560.png)